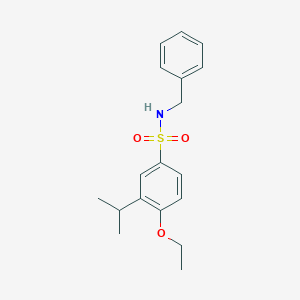

N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide

Description

N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with ethoxy and isopropyl groups at the 4- and 3-positions, respectively, and a benzyl-sulfonamide moiety at the N-terminal. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

Properties

IUPAC Name |

N-benzyl-4-ethoxy-3-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-4-22-18-11-10-16(12-17(18)14(2)3)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYECZHQMNRMWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Isopropyl Group Introduction

The isopropyl group at the meta position is introduced via Friedel-Crafts alkylation. Using isopropyl chloride and aluminum chloride (AlCl₃) as a Lewis catalyst, the reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–5°C. The electron-donating ethoxy group directs subsequent electrophilic substitution to the para position.

Typical Reaction Conditions

| Reagent | Quantity (mol) | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Isopropyl chloride | 1.2 eq | 0–5°C | DCM | 78–82 |

| AlCl₃ | 1.5 eq |

Etherification for Ethoxy Group Installation

Ethoxylation is achieved through nucleophilic aromatic substitution (NAS) on a nitro-activated benzene ring. A mixture of ethanol and sodium hydride (NaH) in tetrahydrofuran (THF) at reflux replaces the nitro group, yielding 4-ethoxy-3-isopropylnitrobenzene. Subsequent reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C) produces the aniline derivative.

Optimization Note : Patent WO2011021216A2 highlights the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance reaction rates during etherification.

Sulfonation and Sulfonyl Chloride Formation

The aniline intermediate is sulfonated using chlorosulfonic acid (ClSO₃H) in a controlled exothermic reaction at –10°C to 0°C. This step generates 4-ethoxy-3-isopropylbenzenesulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.

Critical Parameters

-

Temperature Control : Excessive heat leads to over-sulfonation and tar formation.

-

Solvent Choice : Dichloroethane (DCE) minimizes side reactions compared to chlorinated solvents.

Sulfonamide Bond Formation with Benzylamine

The sulfonyl chloride reacts with benzylamine in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) as a base. The reaction is conducted at 25°C for 4–6 hours, achieving yields of 85–90%.

Reaction Scheme

Purification : Crude product is washed with 10% HCl to remove unreacted benzylamine, followed by recrystallization from ethanol/water (3:1).

Alternative Route: Direct Sulfonation of Pre-Substituted Benzene

An alternative approach involves synthesizing 4-ethoxy-3-isopropylbenzenesulfonic acid directly from 4-ethoxy-3-isopropyltoluene via sulfonation with fuming sulfuric acid (20% SO₃). This method reduces intermediate steps but requires precise control of sulfonation time to avoid polysulfonation.

Comparative Data

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts + NAS | 82 | 98.5 | High regioselectivity |

| Direct Sulfonation | 75 | 97.2 | Fewer steps |

Challenges and Mitigation Strategies

Steric Hindrance from Isopropyl Group

The bulky isopropyl group at position 3 slows sulfonation and sulfonyl chloride formation. Patent US6177564B1 recommends using excess chlorosulfonic acid (2.5 eq) and extended reaction times (8–12 hours) to compensate.

Competing Reactions During Etherification

The ethoxy group’s electron-donating nature can lead to unwanted electrophilic substitution at the ortho position. Employing nitro as a temporary directing group mitigates this issue, as demonstrated in WO2011021216A2.

Scale-Up Considerations and Industrial Feasibility

Large-scale production requires solvent recovery and waste minimization. The use of isopropyl acetate for extraction (as in US6177564B1) offers advantages in recyclability and low toxicity . Additionally, continuous flow systems improve temperature control during exothermic steps like sulfonation.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

Medicinal Applications

1. Treatment of Vascular Disorders

Research indicates that compounds similar to N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide can be effective in treating vascular disorders associated with vasoconstriction. These disorders include hypertension, coronary artery disease, and renal ischemia. A study demonstrated that the compound could reduce renal perfusion significantly in animal models, suggesting its potential use in managing conditions like renal insufficiency and cardiac ischemia .

2. Psychiatric Disorders

The compound has also been investigated for its effects on psychiatric disorders. According to patent literature, it may act as an antagonist for serotonin receptors (5HT1B and 5HT1D), making it a candidate for treating depression, anxiety disorders, and other related conditions . This highlights its versatility beyond cardiovascular applications.

3. Gastrointestinal Disorders

This compound has been noted for potential benefits in gastrointestinal regulation. Its sulfonamide structure may contribute to modulating gastrointestinal motility and addressing disorders such as irritable bowel syndrome .

4. Anti-inflammatory Properties

The compound's structural characteristics suggest it may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. Research into similar sulfonamides has shown promise in reducing inflammation through various biochemical pathways .

Case Studies

Several case studies illustrate the compound's efficacy in different applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Limitations

PubChem’s entry () is non-functional due to JavaScript requirements, limiting access to critical data such as synthesis routes, toxicity, or biological activity .

Recommendations for Further Investigation

Database Access : Retrieve full data from PubChem or SciFinder after enabling JavaScript or using institutional subscriptions.

Synthetic Studies : Explore structure-activity relationships (SAR) by modifying substituents (e.g., replacing ethoxy with halogens).

Biological Assays : Prioritize in vitro testing for COX-2 inhibition or antibacterial activity, common targets for sulfonamides.

Biological Activity

N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by detailed research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide functional group (-SO2NH-). The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further modifications to introduce various substituents on the benzene ring. This synthetic route allows for the exploration of structure-activity relationships (SAR) that are crucial for developing compounds with enhanced biological properties .

Biological Activity Overview

Sulfonamides, including this compound, exhibit a wide range of biological activities:

-

Enzyme Inhibition : These compounds are known to inhibit various enzymes, including:

- Acetylcholinesterase (AChE) : Essential for neurotransmission, AChE inhibitors are crucial in treating conditions like Alzheimer's disease.

- α-Glucosidase : Inhibiting this enzyme can help manage blood sugar levels in diabetic patients.

- Antimicrobial Activity : Sulfonamides have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

- Antitumor and Anti-inflammatory Properties : Some studies suggest that sulfonamides can act as anticancer agents by inhibiting carbonic anhydrase and other pathways involved in tumor growth .

Acetylcholinesterase Inhibition

The inhibitory potential against AChE was evaluated using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. The results for various derivatives are summarized in Table 1.

| Compound | IC50 (µM) |

|---|---|

| 5l | 52.63 ± 0.14 |

| 5n | 82.75 ± 0.16 |

| 5g | 92.13 ± 0.15 |

| 5j | 92.52 ± 0.16 |

| 5h | 98.72 ± 0.12 |

These results indicate that compounds with longer alkyl chains on the nitrogen atom exhibited better AChE inhibition, suggesting that increased lipophilicity enhances inhibitory activity .

α-Glucosidase Inhibition

Similarly, the inhibitory activity against α-glucosidase was assessed, with results shown in Table 2.

| Compound | IC50 (µM) |

|---|---|

| 5h | 57.38 ± 0.19 |

| 5j | 123.36 ± 0.19 |

| 5c | 123.42 ± 0.19 |

| 5d | 124.35 ± 0.15 |

| 5l | 124.74 ± 0.18 |

The data suggest that specific structural modifications can optimize α-glucosidase inhibition, which is beneficial for diabetes management .

The mechanism by which this compound exerts its effects involves binding to the active sites of target enzymes through various interactions:

- Hydrogen Bonds : The ethoxy side chain forms hydrogen bonds with amino acids in the enzyme's active site.

- π-Alkyl Interactions : The aromatic rings engage in π-stacking interactions with key residues, stabilizing the enzyme-inhibitor complex .

Case Studies and Research Findings

Several studies have highlighted the biological activities of sulfonamides:

- Study on Antimicrobial Efficacy : A study demonstrated that newly synthesized sulfonamides exhibited broad-spectrum antimicrobial activity against resistant strains of bacteria and fungi, indicating their potential as alternative therapies .

- Enzyme Inhibition Research : Research focused on the SAR of various sulfonamides revealed that modifications at specific positions significantly affect their inhibitory potency against AChE and α-glucosidase .

Q & A

基础研究问题

如何设计N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide的合成路线?

方法论 :

- 磺酰化反应 :以苯胺衍生物为起始原料,通过磺酰氯或磺酸酐引入磺酰胺基团。需控制反应温度和溶剂极性(如二氯甲烷或THF)以避免副反应。

- 取代基引入 :依次引入乙氧基和异丙基,需考虑取代顺序对位阻的影响。例如,先引入乙氧基(通过Williamson醚合成法),再通过Friedel-Crafts烷基化引入异丙基。

- 纯化策略 :采用柱层析(硅胶基质,梯度洗脱)或重结晶(乙醇/水体系)以提高产物纯度。

该化合物的关键表征技术有哪些?如何解析数据?

方法论 :

- 核磁共振(NMR) :重点关注磺酰胺基团(~7.5 ppm的磺酰基邻位质子)和苯环取代模式(如乙氧基的CH2信号在~4.0 ppm)。

- 质谱(EI-MS或ESI-MS) :确认分子离子峰(如m/z=256.4 [M+H]+)及碎片峰(如磺酰基断裂产生的特征峰)。

- X射线衍射(XRD) :用于确定晶体结构中取代基的空间取向,需配合密度泛函理论(DFT)计算验证构象稳定性。

如何评估其物理化学性质(如溶解度、LogP)?

方法论 :

- 溶解度测试 :使用HPLC测定不同溶剂(水、DMSO、乙醇)中的平衡溶解度,结合Hansen溶解度参数分析溶剂匹配度。

- LogP计算 :采用摇瓶法实验测定,或通过计算软件(如MarvinSketch)基于基团贡献法预测亲脂性。

高级研究问题

如何优化该化合物的合成产率与选择性?

方法论 :

- 催化剂筛选 :尝试路易斯酸(如AlCl3)或过渡金属催化剂(如Pd/C)以提高烷基化步骤的区域选择性。

- 反应动力学研究 :通过原位红外(IR)监测反应进程,优化温度和时间以避免过度取代。

- 副产物分析 :使用LC-MS追踪副反应路径(如脱乙氧基或异构化),调整保护基策略。

如何分析该化合物在不同溶剂中的构象变化及其对活性的影响?

方法论 :

- 分子动力学模拟(MD) :模拟溶剂环境(如极性 vs. 非极性)对分子内旋转能垒的影响,识别优势构象。

- 圆二色光谱(CD)与荧光猝灭 :结合实验数据验证模拟结果,关联构象柔性与生物活性(如酶抑制能力)。

如何设计该化合物的衍生物以研究构效关系(SAR)?

方法论 :

- 取代基修饰 :系统替换乙氧基(如甲氧基、丙氧基)和异丙基(如环己基),评估其对溶解度与靶标结合的影响。

- 3D-QSAR建模 :使用CoMFA或CoMSIA分析取代基体积、电性参数与活性的定量关系。

如何解决核磁共振谱图中出现的意外峰或积分比例偏差?

方法论 :

- 杂质溯源 :通过二维核磁(如HSQC、HMBC)确定杂质结构,或对比合成中间体的谱图以识别未反应原料。

- 动态效应分析 :若出现峰分裂(如旋转异构体),需在高温或低极性溶剂中重新测定以消除动态交换影响。

如何验证该化合物在复杂生物基质(如血浆)中的稳定性?

方法论 :

- 体外代谢实验 :将化合物与肝微粒体共孵育,通过LC-MS/MS检测代谢产物(如氧化或水解产物)。

- 稳定性指示分析法(SIA) :使用HPLC-DAD或UPLC-PDA监测降解产物,建立强制降解条件(如酸/碱/氧化)下的降解路径。

数据矛盾与验证

当不同表征技术(如NMR与XRD)的结论矛盾时,如何验证结构?

方法论 :

- 交叉验证 :结合质谱碎片与XRD晶体数据,确认是否存在同分异构体或溶剂化物。

- 理论计算 :通过DFT优化构象,对比计算化学位移与实验值,识别最可能的立体结构。

如何区分实验误差与真实生物学效应?

方法论 :

参考文献与数据来源

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.